2,6-Dibromo-3-nitrophenol
Description
2,6-Dibromo-3-nitrophenol is a halogenated nitrophenol derivative characterized by two bromine atoms at the 2- and 6-positions of the benzene ring and a nitro group (-NO₂) at the 3-position.
Properties
Molecular Formula |
C6H3Br2NO3 |
|---|---|
Molecular Weight |
296.90 g/mol |
IUPAC Name |
2,6-dibromo-3-nitrophenol |
InChI |
InChI=1S/C6H3Br2NO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H |
InChI Key |
QCRIJCSONJTLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,6-Dibromo-3-nitrophenol with structurally analogous brominated nitrophenols, focusing on substitution patterns, physicochemical properties, and applications.
Structural Analogues and Substitution Effects
Physicochemical Properties
- Acidity: Nitro groups at meta (3-) or para (4-) positions significantly lower pKa values compared to non-nitrated bromophenols. For example, 2,6-Dibromo-4-nitrophenol (NO₂ at 4) is more acidic than 2,4,6-tribromophenol due to stronger electron withdrawal .
- Solubility: Bromine and nitro groups reduce water solubility. This compound is expected to be sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO).
- Thermal Stability: Nitro groups may decrease thermal stability compared to non-nitrated bromophenols, as nitro derivatives are prone to decomposition under heat .
Research Findings and Limitations
- Synthesis Challenges: Nitration and bromination of phenol derivatives are highly position-selective. For example, nitration of 2,6-dibromophenol typically favors the 4-position over the 3-position, complicating direct synthesis of this compound .
- Data Gaps: Limited experimental data exist for this compound specifically. Properties are inferred from analogues like 2,6-Dibromo-4-nitrophenol and computational models.
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